Hex-2-yn-1-ol;methanesulfonic acid
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Overview
Description
Hex-2-yn-1-ol and methanesulfonic acid are two distinct chemical compounds. Hex-2-yn-1-ol is an alkyne alcohol with the molecular formula C6H10O, characterized by a carbon-carbon triple bond and a hydroxyl group. Methanesulfonic acid, on the other hand, is an organosulfuric acid with the molecular formula CH3SO3H. It is the simplest of the alkylsulfonic acids and is known for its strong acidity and high solubility in water .
Preparation Methods
Hex-2-yn-1-ol
Hex-2-yn-1-ol can be synthesized through various methods, including the hydration of hex-2-yne. This reaction typically involves the use of a mercury(II) sulfate catalyst in an acidic medium. The reaction proceeds via the formation of an enol intermediate, which tautomerizes to form the desired alcohol .
Methanesulfonic Acid
Methanesulfonic acid is industrially produced by the oxidation of methylthiol or dimethyl disulfide using strong oxidizing agents such as hydrogen peroxide or nitric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Hex-2-yn-1-ol
Hex-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hex-2-ynoic acid using oxidizing agents like potassium permanganate.
Reduction: The triple bond can be reduced to form hex-2-en-1-ol or hexan-1-ol using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride.
Methanesulfonic Acid
Methanesulfonic acid is a strong acid and participates in several reactions:
Esterification: It reacts with alcohols to form methanesulfonates.
Alkylation: It can be used as a catalyst in alkylation reactions.
Neutralization: It reacts with bases to form methanesulfonate salts.
Scientific Research Applications
Hex-2-yn-1-ol
Hex-2-yn-1-ol is used in organic synthesis as a building block for more complex molecules. It is also used in the study of reaction mechanisms and as a reagent in various chemical transformations .
Methanesulfonic Acid
Methanesulfonic acid has a wide range of applications:
Green Chemistry: It is used as a catalyst in esterification and alkylation reactions due to its strong acidity and low toxicity.
Electrochemistry: It is used in electrolytes for electroplating and redox flow batteries.
Metal Recovery: It is employed in hydrometallurgy for the recovery and refining of metals.
Mechanism of Action
Hex-2-yn-1-ol
The reactivity of hex-2-yn-1-ol is primarily due to the presence of the triple bond and the hydroxyl group. The triple bond can participate in addition reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions .
Methanesulfonic Acid
Methanesulfonic acid acts as a Brønsted acid, donating protons in various chemical reactions. Its strong acidity and high solubility in water make it an effective catalyst in many organic reactions .
Comparison with Similar Compounds
Hex-2-yn-1-ol
Similar compounds include other alkyne alcohols such as but-2-yn-1-ol and oct-2-yn-1-ol. Hex-2-yn-1-ol is unique due to its specific chain length and position of the triple bond .
Methanesulfonic Acid
Similar compounds include other sulfonic acids such as p-toluenesulfonic acid and benzenesulfonic acid. Methanesulfonic acid is unique due to its high solubility, low toxicity, and strong acidity .
Properties
CAS No. |
104506-68-5 |
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Molecular Formula |
C7H14O4S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
hex-2-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H10O.CH4O3S/c1-2-3-4-5-6-7;1-5(2,3)4/h7H,2-3,6H2,1H3;1H3,(H,2,3,4) |
InChI Key |
IEPGSBDZPVAIAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCO.CS(=O)(=O)O |
Origin of Product |
United States |
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